3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide
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Overview
Description
3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is an organic compound that features a thiazole ring, a trifluoromethyl group, and a nitrobenzamide moiety.
Preparation Methods
The synthesis of 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzylamine with 2-bromo-1-(3-nitrophenyl)ethanone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring . The final step involves the acylation of the thiazole intermediate with 3-nitrobenzoyl chloride under basic conditions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Cyclization: The thiazole ring can be further functionalized through cyclization reactions with different electrophiles.
Common reagents used in these reactions include palladium catalysts, strong bases like sodium hydride, and electrophiles such as acyl chlorides . Major products formed from these reactions include various substituted thiazoles and benzamides .
Scientific Research Applications
3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like kinases by binding to their active sites, thereby blocking the signaling pathways essential for cancer cell survival and proliferation. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar compounds to 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide include:
4-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide: Differing only in the position of the nitro group, this compound may exhibit different reactivity and biological activity.
2-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide: The presence of a methyl group instead of a trifluoromethyl group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a nitrobenzamide moiety, which imparts distinct electronic and steric properties that can be exploited in various applications .
Properties
IUPAC Name |
3-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3S/c19-18(20,21)13-5-1-3-11(7-13)8-15-10-22-17(28-15)23-16(25)12-4-2-6-14(9-12)24(26)27/h1-7,9-10H,8H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUSOLXQIGJTSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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